molecular formula C13H11F4N B13095697 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile

Cat. No.: B13095697
M. Wt: 257.23 g/mol
InChI Key: PTGPBLPGMVYODA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the alkylation of 2-(4-fluorophenyl)- and 2-[3-(trifluoromethyl)phenyl]acetonitriles with 1,4-dibromobutane in the presence of sodium hydride . This reaction is followed by column chromatographic purification to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted cyclopentanecarbonitriles and their corresponding carboxylic acids .

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is unique due to its cyclopentane ring, which imparts specific steric and electronic effects, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H11F4N

Molecular Weight

257.23 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H11F4N/c14-11-4-3-9(7-10(11)13(15,16)17)12(8-18)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

PTGPBLPGMVYODA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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